N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3OS/c1-22(17-21-16-13(19)3-2-4-14(16)24-17)10-15(23)20-9-11-5-7-12(18)8-6-11/h2-8H,9-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIMEHKYWANQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)Cl)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves a multi-step process:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Fluorinated Compounds: Compounds with similar fluorine-containing structures.
Chlorobenzyl Derivatives: Compounds with similar chlorobenzyl groups.
Uniqueness
N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure includes a chlorobenzyl group , a fluorobenzo[d]thiazole moiety , and an acetamide functional group . This combination of features may influence its biological activity, particularly in the context of cancer treatment and other diseases.
- Molecular Formula : C17H17ClFN3O
- Molecular Weight : 339.85 g/mol
- CAS Number : 1351635-08-9
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, particularly in the realm of oncology. The following sections summarize key findings from recent studies.
Anticancer Activity
- Mechanism of Action : this compound has been shown to inhibit cell proliferation in various cancer cell lines. The compound's mechanism may involve the modulation of apoptotic pathways and cell cycle arrest, similar to other benzothiazole derivatives that have demonstrated anticancer properties .
- In Vitro Studies : In vitro assays have demonstrated that this compound can significantly reduce the viability of cancer cells. For instance, studies involving human cancer cell lines such as A431 and H1299 showed IC50 values indicating potent inhibitory effects on cell growth .
- Comparative Analysis : When compared to known anticancer agents, this compound exhibited comparable or superior activity, highlighting its potential as a lead compound for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Component | Description |
|---|---|
| Chlorobenzyl Group | Enhances lipophilicity and may improve cellular uptake |
| Fluorobenzo[d]thiazole Moiety | Known for its role in anticancer activity; modifications here can lead to enhanced potency |
| Acetamide Functional Group | Contributes to the overall stability and solubility of the compound |
Case Studies
- Study on Cell Lines : A study conducted on various human cancer cell lines highlighted the effectiveness of this compound in inhibiting tumor growth. The results indicated that at concentrations as low as 1 μM, significant reductions in cell viability were observed, with accompanying evidence of apoptosis .
- In Vivo Models : Preliminary in vivo studies using xenograft models have shown that this compound can inhibit tumor growth effectively, suggesting its potential for therapeutic use in clinical settings .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Pharmacokinetics and Metabolism : Understanding how the body processes this compound will be crucial for its development as a therapeutic agent.
- Combination Therapies : Investigating its efficacy in combination with existing chemotherapeutics could enhance treatment outcomes for patients with resistant forms of cancer.
- Expanded Biological Testing : Beyond cancer, exploring other therapeutic areas such as infectious diseases or neurodegenerative disorders may reveal additional applications for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step protocols, including cyclization of thiazole precursors, alkylation of acetamide intermediates, and halogenation. For example, analogous compounds (e.g., thiazole-acetamide derivatives) are synthesized using thiourea derivatives and halogenated acetic acids under basic conditions, achieving yields of 21–33% depending on substituent reactivity .
- Key Parameters : Solvent choice (e.g., DMF or dichloromethane), temperature control (80–120°C), and catalysts (e.g., AlCl₃) significantly impact yield. Lower yields (e.g., 21%) may result from steric hindrance with bulky substituents .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : and NMR verify connectivity of the benzothiazole, chlorobenzyl, and acetamide groups. Peaks near δ 3.5–4.5 ppm confirm methylamino linkages .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 473 [M+2]⁺) and fragment patterns (e.g., m/z 114, 100) validate molecular weight and degradation pathways .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N ratios (e.g., 60.87% vs. 61.07% for C) indicate residual solvents or impurities .
Q. What strategies are used to assess purity, and how are impurities quantified?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities at levels <0.5%.
- TLC Monitoring : Rf values during synthesis ensure intermediate purity before final coupling steps .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
- Structure-Activity Relationship (SAR) :
| Substituent | Biological Activity Trend | Source |
|---|---|---|
| 4-Fluorobenzo[d]thiazole | Enhanced kinase inhibition | |
| 4-Chlorobenzyl | Improved antimicrobial potency vs. Gram-positive strains | |
| Methylamino linker | Reduced cytotoxicity compared to ethyl analogs |
- Mechanistic Insight : Fluorine atoms increase electronegativity, enhancing binding to hydrophobic enzyme pockets .
Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values) be resolved?
- Experimental Design :
- Dose-Response Curves : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability.
- Target Selectivity Profiling : Use kinase panels or bacterial strain libraries to confirm specificity .
- Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability or efflux pump expression .
Q. What computational tools are used to predict binding modes and optimize derivatives?
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., α-glucosidase or kinases). For example, the benzothiazole core aligns with catalytic sites in homology models .
- QSAR Modeling : Parameters like logP and polar surface area correlate with bioavailability. Derivatives with logP <3.5 show improved blood-brain barrier penetration .
Q. How can bioactivity be optimized while minimizing toxicity?
- Rational Design :
- Introduce hydrophilic groups (e.g., morpholinoethoxy) to reduce off-target effects .
- Replace chlorobenzyl with trifluoromethyl to maintain potency while lowering hepatotoxicity .
- In Vitro Screens : HepG2 cell viability assays and Ames tests prioritize candidates with LD₅₀ >50 µM and mutagenicity scores <1.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
